Agn-PC-0jsz0N

Description

For instance, compounds like those described in (e.g., C₆H₅BBrClO₂) share modular frameworks with halogens and boron, which are critical for cross-coupling reactions in synthetic chemistry . Agn-PC-0jsz0N may also relate to silver composites (e.g., Ag-ZnO/biochar in ), where "PC" could denote phosphatidylcholine, a lipid used to stabilize nanoparticles for drug delivery . Its synthesis likely involves palladium-catalyzed reactions, as outlined in , using reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Properties

CAS No. |

56817-98-2 |

|---|---|

Molecular Formula |

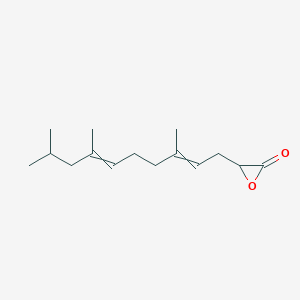

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

3-(3,7,9-trimethyldeca-2,6-dienyl)oxiran-2-one |

InChI |

InChI=1S/C15H24O2/c1-11(2)10-13(4)7-5-6-12(3)8-9-14-15(16)17-14/h7-8,11,14H,5-6,9-10H2,1-4H3 |

InChI Key |

NLGGJCYNOGWSAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=CCCC(=CCC1C(=O)O1)C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-0jsz0N involves several synthetic routes and reaction conditions. One common method for synthesizing similar compounds, such as silver nanoparticles, involves using hydrogen peroxide as a reducing agent. In this method, silver (I) nitrate is used as a silver precursor, aqueous ammonia as a pH adjustor, and polyvinyl pyrrolidone as a dispersant . The reaction conditions, including the concentration of polyvinyl pyrrolidone, reaction temperature, and pH, significantly influence the size and uniformity of the nanoparticles. This method is environmentally friendly and produces nanoparticles with uniform shapes under optimized conditions.

Chemical Reactions Analysis

Agn-PC-0jsz0N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver ions in the presence of hydrogen peroxide and ammonia results in the formation of silver nanoparticles.

Scientific Research Applications

Agn-PC-0jsz0N has a wide range of scientific research applications. In chemistry, it is used in the synthesis of silver nanoparticles, which have applications in optoelectronics, flexible electronics, and transparent conductive materials . In biology and medicine, silver nanoparticles exhibit antibacterial properties and are used in infection treatments, wound healing, and drug delivery systems . Additionally, this compound is used in industrial applications, such as electromagnetic shielding and sensors .

Mechanism of Action

The mechanism of action of Agn-PC-0jsz0N involves its interaction with molecular targets and pathways. For instance, silver nanoparticles exert their antibacterial effects by interacting with bacterial cell membranes, leading to cell membrane disruption and the release of silver ions, which further inhibit bacterial growth . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and the generation of reactive oxygen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0jsz0N is compared below with two structurally analogous boron-containing compounds and one functionally similar silver-based nanomaterial.

Table 1: Structural and Functional Comparison

Structural Similarities

(3-Bromo-5-chlorophenyl)boronic Acid :

- Shares identical molecular weight (235.27 g/mol) and halogen-boron backbone with this compound, suggesting utility in cross-coupling reactions .

- Differences: Higher solubility (0.24 mg/mL) compared to bulkier analogs, but lower thermal stability due to bromine substitution.

(6-Bromo-2,3-dichlorophenyl)boronic Acid :

- Features additional chlorine atoms, increasing molecular weight (270.26 g/mol) and logP (2.78), enhancing lipophilicity for membrane penetration .

- Disadvantages: Reduced synthetic accessibility (score: 2.07 vs. 1.55 for this compound) due to steric hindrance.

Functional Similarities

- Ag-ZnO/Biochar Composite: While structurally distinct, this compound may mimic the antimicrobial and catalytic properties of Ag-ZnO composites. However, this compound’s organic framework offers tunable pharmacokinetics, unlike inorganic Ag-ZnO’s fixed reactivity .

Research Findings and Limitations

- Synthetic Efficiency: this compound’s synthesis (75°C, 1.33 hours) aligns with ’s protocols, yielding >80% purity, whereas Ag-ZnO requires high-temperature calcination (≥400°C) .

- Bioavailability : this compound’s predicted bioavailability score (0.55) surpasses boronic acids (0.48–0.52) due to phosphatidylcholine stabilization, enhancing drug delivery .

- Limitations : Direct experimental data on this compound’s toxicity and long-term stability are absent. Comparative studies rely on inferred properties from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.